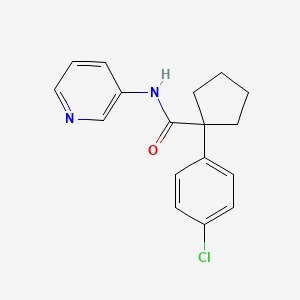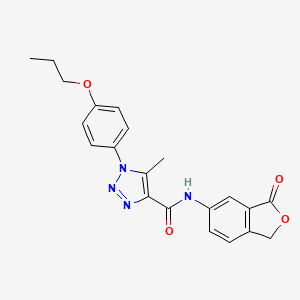![molecular formula C19H16Cl2N4OS B4701189 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4701189.png)
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide
描述
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide, also known as ADTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. In addition, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. In addition, this compound has been shown to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain.
实验室实验的优点和局限性
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, this compound has been found to have low toxicity in vitro, which makes it a promising compound for further research. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Furthermore, this compound has been found to have low bioavailability in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer. Another direction is to explore its potential use in the treatment of Alzheimer's disease. Furthermore, future research could focus on improving the bioavailability of this compound in vivo, which could increase its therapeutic potential. Finally, further studies could investigate the mechanism of action of this compound in order to better understand its therapeutic effects.
科学研究应用
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dichlorophenyl)acetamide has been shown to have potential therapeutic applications in various scientific research fields. In cancer research, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c1-2-11-25-18(13-7-4-3-5-8-13)23-24-19(25)27-12-16(26)22-15-10-6-9-14(20)17(15)21/h2-10H,1,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULCRZCAVQTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4701112.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B4701113.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4701118.png)
![2-chloro-N-{3-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4701126.png)

![N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4701139.png)
![4-isopropoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4701146.png)
![2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4701159.png)
![dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701164.png)
![4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B4701168.png)

![3-[(3-bromobenzyl)thio]-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4701185.png)
![1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4701197.png)